molecular formula C11H9Cl2NO3S B5555768 2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B5555768
M. Wt: 306.2 g/mol
InChI Key: LADQPMMRLBFMER-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound characterized by the presence of two chlorine atoms, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

    Reduction Reactions: The sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced sulfonamide derivatives.

Scientific Research Applications

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide: A selective TRPV4 antagonist.

    2,6-Dichloro-N-(2-furylmethyl)benzenesulfonamide: A closely related compound with similar structural features.

Uniqueness

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(13)11(9)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADQPMMRLBFMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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